Silane, (4-butylphenyl)trimethyl-

描述

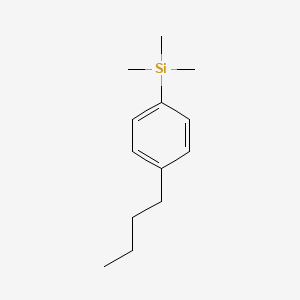

Silane, (4-butylphenyl)trimethyl-, also known as (4-butylphenyl)trimethylsilane, is an organosilicon compound with the molecular formula C13H22Si. This compound is characterized by a silicon atom bonded to a trimethylsilyl group and a 4-butylphenyl group. It is commonly used in organic synthesis and materials science due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-butylphenyl)trimethylsilane typically involves the reaction of 4-butylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

4-Butylphenylmagnesium bromide+Trimethylchlorosilane→(4-Butylphenyl)trimethylsilane+Magnesium bromide chloride

Industrial Production Methods

In industrial settings, the production of (4-butylphenyl)trimethylsilane may involve continuous flow processes to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

(4-Butylphenyl)trimethylsilane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

Oxidation: Conversion of the silicon-hydrogen bond to a silicon-oxygen bond.

Substitution: Replacement of the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.

Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or peracids.

Substitution: Involves nucleophiles such as halides or alkoxides.

Major Products Formed

Hydrosilylation: Produces organosilicon compounds with various functional groups.

Oxidation: Yields silanols or siloxanes.

Substitution: Results in the formation of new organosilicon compounds with different functional groups.

科学研究应用

Adhesion Promotion

Silane compounds, including (4-butylphenyl)trimethyl-, are extensively used as adhesion promoters in coatings and adhesives. They improve the bonding strength between substrates by forming siloxane bonds with hydroxyl groups present on surfaces, which is crucial for:

- Paints and Coatings : Enhancing water resistance and durability.

- Adhesives : Improving bond strength in challenging environments .

Coupling Agents

As coupling agents, silanes facilitate the interaction between inorganic fillers (like glass fibers or silica) and organic resins. This is particularly important in composite materials where:

- They improve mechanical properties such as tensile strength and impact resistance.

- They enhance the dispersion of fillers within the resin matrix, leading to more uniform material properties .

Crosslinking Agents

Silanes serve as effective crosslinking agents in polymer formulations. The presence of reactive silane groups allows for:

- Improved thermal stability and chemical resistance of polymers.

- Enhanced mechanical properties such as elongation at break and tear resistance .

Case Study: Silanes in Composite Materials

Research has shown that incorporating (4-butylphenyl)trimethyl-silane into epoxy-based composites significantly enhances their mechanical properties. In a study involving glass fiber-reinforced epoxy composites:

- The addition of silane improved interfacial adhesion, resulting in a 30% increase in tensile strength compared to untreated composites.

- The treated composites exhibited better moisture resistance, making them suitable for outdoor applications .

Case Study: Silanes in Coatings

In the development of water-repellent coatings, (4-butylphenyl)trimethyl-silane was used to modify surface properties:

- The coatings displayed superior hydrophobicity and self-cleaning properties due to the silane's ability to form a durable siloxane network.

- Performance tests indicated a significant reduction in water absorption rates compared to standard coatings without silane modification .

Comparative Data Table

| Application Area | Functionality | Benefits |

|---|---|---|

| Adhesives | Adhesion promoter | Increased bond strength; moisture resistance |

| Coatings | Surface modifier | Enhanced durability; water repellency |

| Composites | Coupling agent | Improved mechanical properties; filler dispersion |

| Polymers | Crosslinking agent | Enhanced thermal stability; chemical resistance |

作用机制

The mechanism of action of (4-butylphenyl)trimethylsilane involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, while the trimethylsilyl group can act as a protecting group in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the 4-butylphenyl group.

相似化合物的比较

Similar Compounds

Trimethylsilane: (CH3)3SiH, a simpler silane with a similar silicon-hydrogen bond.

Phenyltrimethylsilane: (C6H5)Si(CH3)3, where the phenyl group replaces the 4-butylphenyl group.

Triethylsilane: (C2H5)3SiH, with ethyl groups instead of methyl groups.

Uniqueness

(4-Butylphenyl)trimethylsilane is unique due to the presence of the 4-butylphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

生物活性

Silane, (4-butylphenyl)trimethyl- (commonly known as trimethyl(4-butylphenyl)silane) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of trimethyl(4-butylphenyl)silane can be represented as follows:

- Molecular Formula : C13H22OSi

- Molecular Weight : 238.39 g/mol

- IUPAC Name : (4-butylphenoxy)(trimethyl)silane

This compound features a phenyl group substituted with a butyl group and three methyl groups attached to silicon, which contributes to its unique chemical properties.

Biological Activity Overview

Trimethyl(4-butylphenyl)silane has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that silanes can exhibit antimicrobial activity against various pathogens. The presence of the butyl group enhances lipophilicity, potentially improving membrane penetration and antimicrobial efficacy .

- Anticancer Activity : There is evidence suggesting that silane derivatives may possess anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest .

- Cytotoxicity Assessments : In vitro studies have demonstrated that certain silane compounds do not exhibit significant cytotoxic effects on normal human cell lines, indicating a potential therapeutic window for their use .

Antimicrobial Activity

A study conducted on various silane compounds, including trimethyl(4-butylphenyl)silane, assessed their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Trimethyl(4-butylphenyl)silane | 32 | Staphylococcus aureus |

| Trimethyl(4-butylphenyl)silane | 64 | Escherichia coli |

Anticancer Activity

In a separate investigation into the anticancer properties of silanes, trimethyl(4-butylphenyl)silane was tested against several cancer cell lines. The compound showed promising results, particularly against prostate cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 (Prostate) | 20 | Induction of apoptosis |

| MCF7 (Breast) | 25 | Cell cycle arrest in G1 phase |

The mechanism of action was attributed to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production.

属性

IUPAC Name |

(4-butylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22Si/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h8-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXJTAPUYWMANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375372 | |

| Record name | Silane, (4-butylphenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81631-74-5 | |

| Record name | Silane, (4-butylphenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。